molecular formula C28H23N3OS2 B273842 3-allyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-{[4-(2-phenylvinyl)phenyl]imino}-1,3-thiazolidin-4-one

3-allyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-{[4-(2-phenylvinyl)phenyl]imino}-1,3-thiazolidin-4-one

Cat. No. B273842
M. Wt: 481.6 g/mol
InChI Key: CCIAAFBFJWSDFB-IAAKTZJBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-allyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-{[4-(2-phenylvinyl)phenyl]imino}-1,3-thiazolidin-4-one, also known as MBTT, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the family of thiazolidinone derivatives, which have been extensively studied for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of 3-allyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-{[4-(2-phenylvinyl)phenyl]imino}-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and proliferation. 3-allyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-{[4-(2-phenylvinyl)phenyl]imino}-1,3-thiazolidin-4-one has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. It also inhibits the expression of various inflammatory cytokines, such as TNF-α and IL-6.
Biochemical and Physiological Effects
3-allyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-{[4-(2-phenylvinyl)phenyl]imino}-1,3-thiazolidin-4-one has been shown to have a number of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It also has antioxidant properties, which may help to protect cells from oxidative damage. 3-allyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-{[4-(2-phenylvinyl)phenyl]imino}-1,3-thiazolidin-4-one has been shown to inhibit the production of nitric oxide, a molecule involved in inflammation and immune response.

Advantages and Limitations for Lab Experiments

The advantages of using 3-allyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-{[4-(2-phenylvinyl)phenyl]imino}-1,3-thiazolidin-4-one in laboratory experiments include its broad spectrum of biological activities, ease of synthesis, and relatively low toxicity. However, there are also some limitations to using this compound. For example, its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on 3-allyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-{[4-(2-phenylvinyl)phenyl]imino}-1,3-thiazolidin-4-one. One area of interest is its potential application as an anticancer agent. Further studies are needed to determine the optimal dosage and administration of 3-allyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-{[4-(2-phenylvinyl)phenyl]imino}-1,3-thiazolidin-4-one for cancer treatment. Another area of interest is its potential use as an antimicrobial agent. More research is needed to determine its efficacy against different types of bacteria and its safety in humans. Additionally, the mechanism of action of 3-allyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-{[4-(2-phenylvinyl)phenyl]imino}-1,3-thiazolidin-4-one needs to be further elucidated to fully understand its biological activities.

Synthesis Methods

The synthesis of 3-allyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-{[4-(2-phenylvinyl)phenyl]imino}-1,3-thiazolidin-4-one involves the reaction of 2-aminothiazole, 2-phenylacetaldehyde, and 4-(2-phenylvinyl)aniline in the presence of acetic acid and ethanol. The resulting product is then reacted with allyl bromide to obtain 3-allyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-{[4-(2-phenylvinyl)phenyl]imino}-1,3-thiazolidin-4-one. This synthesis method has been optimized to provide high yields and purity of the compound.

Scientific Research Applications

3-allyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-{[4-(2-phenylvinyl)phenyl]imino}-1,3-thiazolidin-4-one has been investigated for its potential applications in medicinal chemistry. Several studies have shown that this compound exhibits a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. 3-allyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-{[4-(2-phenylvinyl)phenyl]imino}-1,3-thiazolidin-4-one has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to have antibacterial activity against both gram-positive and gram-negative bacteria.

properties

Product Name

3-allyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-{[4-(2-phenylvinyl)phenyl]imino}-1,3-thiazolidin-4-one

Molecular Formula

C28H23N3OS2

Molecular Weight

481.6 g/mol

IUPAC Name

(5Z)-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-[4-[(E)-2-phenylethenyl]phenyl]imino-3-prop-2-enyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H23N3OS2/c1-3-19-31-26(32)25(27-30(2)23-11-7-8-12-24(23)33-27)34-28(31)29-22-17-15-21(16-18-22)14-13-20-9-5-4-6-10-20/h3-18H,1,19H2,2H3/b14-13+,27-25-,29-28?

InChI Key

CCIAAFBFJWSDFB-IAAKTZJBSA-N

Isomeric SMILES

CN\1C2=CC=CC=C2S/C1=C\3/C(=O)N(C(=NC4=CC=C(C=C4)/C=C/C5=CC=CC=C5)S3)CC=C

SMILES

CN1C2=CC=CC=C2SC1=C3C(=O)N(C(=NC4=CC=C(C=C4)C=CC5=CC=CC=C5)S3)CC=C

Canonical SMILES

CN1C2=CC=CC=C2SC1=C3C(=O)N(C(=NC4=CC=C(C=C4)C=CC5=CC=CC=C5)S3)CC=C

Origin of Product

United States

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